N-benzyl-2-ethoxybenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a benzyl group and an ethoxy substituent on the benzamide structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various chemical processes, as discussed in literature related to synthetic organic chemistry. It is often derived from simpler compounds such as 2-ethoxybenzoic acid or related derivatives.
N-benzyl-2-ethoxybenzamide is classified under:
The synthesis of N-benzyl-2-ethoxybenzamide can be achieved through several methods, typically involving the acylation of a benzylamine with 2-ethoxybenzoic acid or its derivatives.
The reaction conditions may include:
The molecular structure of N-benzyl-2-ethoxybenzamide features:
N-benzyl-2-ethoxybenzamide can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature, pressure, and the presence of catalysts or reagents to proceed efficiently.
The mechanism of action for N-benzyl-2-ethoxybenzamide's biological activity involves its interaction with specific biological targets within organisms:
Research indicates that structural modifications around the benzamide core can significantly influence pharmacological activity, making this compound a candidate for further medicinal development.
These properties are crucial for understanding how N-benzyl-2-ethoxybenzamide behaves under different conditions and its potential applications in pharmaceuticals.
N-benzyl-2-ethoxybenzamide has several potential applications:
N-Benzyl-2-ethoxybenzamide is classified as a N-substituted benzamide derivative. Its systematic IUPAC name is N-benzyl-2-ethoxybenzamide, reflecting the benzyl group attached to the amide nitrogen and the ethoxy substituent at the ortho-position of the benzoyl ring. Key identifiers include:
The compound’s core consists of two aromatic systems:
Table 1: Key Nomenclature and Structural Data
Property | Value |
---|---|
Systematic Name | N-benzyl-2-ethoxybenzamide |
CAS Number | 20308-27-4 |
Molecular Formula | C₁₆H₁₇NO₂ |
Molecular Weight | 255.31 g/mol |
SMILES | CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Characteristic Functional Groups | Amide, benzyl, ethoxy |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3